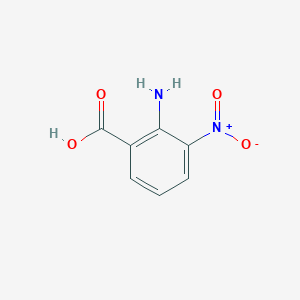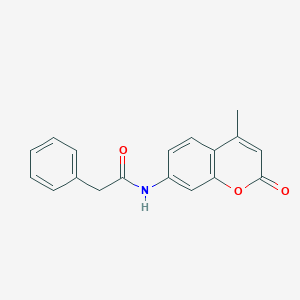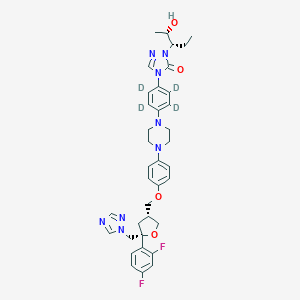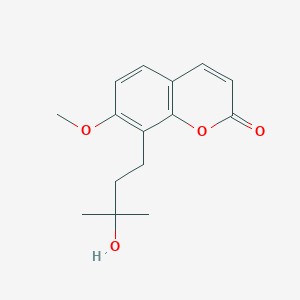
Ostholhydrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Osthol hydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, osthol hydrate is used as a starting material for the synthesis of various coumarin derivatives.
Biology: In biological research, osthol hydrate is studied for its effects on cellular processes. It has been shown to modulate signaling pathways involved in cell proliferation, apoptosis, and differentiation .
Medicine: Osthol hydrate exhibits significant pharmacological properties, making it a valuable compound in medicinal research. It has demonstrated potential as an anticancer, anti-inflammatory, and neuroprotective agent . Additionally, it is being investigated for its potential in treating cardiovascular diseases, osteoporosis, and microbial infections .
Industry: In the industrial sector, osthol hydrate is used in the formulation of various health supplements and cosmetic products. Its antioxidant and antimicrobial properties make it a popular ingredient in skincare and personal care products .
Wirkmechanismus
Target of Action
It has been suggested that osthol hydrate may interact with various proteins and enzymes involved in cellular proliferation, apoptosis, survival, cancer progression, and recurrence .
Mode of Action
Osthol hydrate’s mode of action is complex and multifaceted. It has been suggested that Osthol hydrate can competitively bind to certain proteins and interact with specific residues to form hydrogen bonds . These interactions can affect various cellular processes, leading to changes in cell behavior.
Biochemical Pathways
Osthol hydrate appears to influence several biochemical pathways. It has been reported to promote neurogenesis and neuronal functioning via stimulation of Notch, BDNF/Trk, and PI3k/Akt signaling pathways . These pathways play crucial roles in cell proliferation, apoptosis, and metabolism, and their modulation can have significant downstream effects.
Pharmacokinetics
Osthol hydrate, like many other coumarin derivatives, has low solubility in water and low oral bioavailability . These properties can limit its clinical application. Encapsulation in certain polymeric micelles has been shown to improve its pharmacokinetic properties, including increased area under the curve and decreased clearance values .
Result of Action
The molecular and cellular effects of Osthol hydrate’s action are diverse. It has been reported to exhibit multiple biological activities, including antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities . In terms of antitumor effects, it has been suggested to inhibit proliferation, promote apoptosis, induce cell cycle arrest, inhibit migration and invasion, overcome chemoresistance, induce the production of reactive oxygen species, promote antitumor immune responses, trigger DNA damage, and induce autophagy and pyroptosis .
Biochemische Analyse
Biochemical Properties
Osthol hydrate interacts with various enzymes, proteins, and other biomolecules. It has been suggested to exhibit multiple biological activities, including antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities
Cellular Effects
Osthol hydrate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the proliferation of cancer cells and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of Osthol hydrate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested to suppress cancer cell growth and induce apoptosis . The detailed molecular mechanisms are still being explored.
Dosage Effects in Animal Models
The effects of Osthol hydrate can vary with different dosages in animal models. Studies have reported its protective and therapeutic effects in different cancers, including ovarian, cervical, colon, and prostate cancers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Osthol hydrate can be synthesized through various methods, including extraction from natural sources and total synthesis. The extraction process involves isolating the compound from plants like Cnidium monnieri and Angelica pubescens . Total synthesis methods often involve the use of coumarin as a starting material, followed by a series of chemical reactions to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of osthol hydrate typically involves large-scale extraction from plant sources. Advanced techniques such as hydrodistillation, solvent extraction, and chromatography are employed to obtain high-purity osthol hydrate . Additionally, synthetic methods are optimized for scalability, ensuring consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Osthol hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methoxylated, and acetylated derivatives of osthol hydrate. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Vergleich Mit ähnlichen Verbindungen
Osthol hydrate is unique among coumarin derivatives due to its diverse biological activities and potential therapeutic applications . Similar compounds include:
Esculetin: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory properties.
Scopoletin: Another coumarin derivative known for its anti-inflammatory and antimicrobial activities.
Compared to these compounds, osthol hydrate exhibits a broader range of biological activities and has shown greater potential in medicinal research .
Eigenschaften
IUPAC Name |
8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-7,17H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGJNTORCNKCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


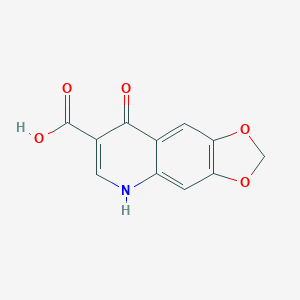
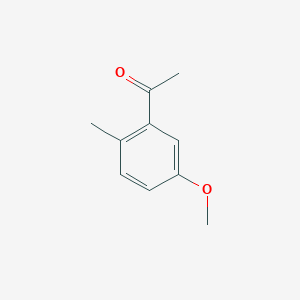
![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
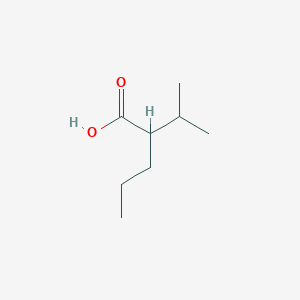

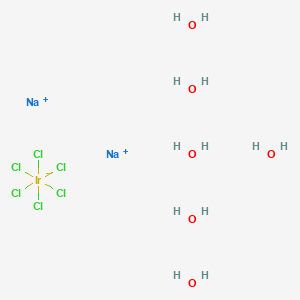
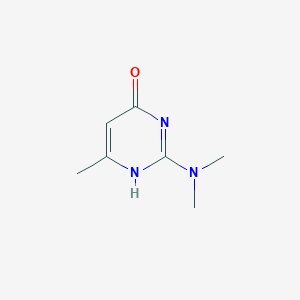
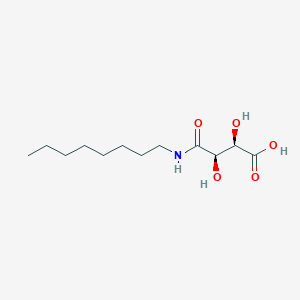

![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)
